(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione
Overview
Description
(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione: is a synthetic organic compound that belongs to the thiazolidinedione class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the benzylidene group. Common synthetic routes may involve:
Formation of the Thiazolidine Ring: This step often involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between an aldehyde and the thiazolidine ring, often under basic conditions.
Substitution Reactions: The ethoxy and methylbenzyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and controlled reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylbenzyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its mechanism of action can reveal insights into its therapeutic potential and guide the design of more effective analogs.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: This class of compounds shares the thiazolidine ring structure and includes drugs like pioglitazone and rosiglitazone, which are used to treat diabetes.
Benzylidene Derivatives: Compounds with benzylidene groups, such as benzylideneacetone, exhibit similar chemical reactivity and are used in various chemical applications.
Uniqueness
(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-4-25-18-11-16(12-19-20(23)22(3)21(24)27-19)9-10-17(18)26-13-15-7-5-14(2)6-8-15/h5-12H,4,13H2,1-3H3/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXWNPNDHUJOJY-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C)OCC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C)OCC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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